N-(3,4-dichlorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine
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Description
N-(3,4-dichlorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C11H10Cl2N4 and its molecular weight is 269.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.0282517 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Triazole Schiff bases, including derivatives similar to N-(3,4-dichlorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine, have been investigated as corrosion inhibitors. A study by Chaitra, Mohana, and Tandon (2015) on mild steel in hydrochloric acid demonstrated that these inhibitors increase in efficiency with higher concentrations and decrease with rising temperatures. Adsorption follows the Langmuir isotherm, and electrochemical studies showed increased charge transfer resistance with inhibitor concentration. These inhibitors are classified as mixed-type based on polarisation studies (Chaitra, Mohana, & Tandon, 2015).
Antimicrobial Activities
Triazole derivatives, including compounds structurally related to this compound, have been synthesized and evaluated for antimicrobial activities. Bektaş et al. (2010) reported the synthesis of various triazole derivatives, which demonstrated good to moderate activities against test microorganisms (Bektaş et al., 2010).
Synthesis and Structural Studies
The synthesis and structural analysis of triazole derivatives, including those similar to this compound, have been a focus of research. Repich et al. (2017) synthesized N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, which structurally resembles the compound of interest. The study detailed the crystal structure and hydrogen bonding patterns, contributing to the understanding of triazole derivatives' molecular structures (Repich et al., 2017).
Chemical Synthesis and Reactivity
Studies like those by Dolzhenko et al. (2008) have developed new synthetic methods for triazole derivatives. These methods offer insights into the chemical reactivity and potential applications of compounds such as this compound. Such research is crucial for advancing the synthesis of novel triazole-based compounds with potential applications in various fields (Dolzhenko et al., 2008).
Properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4/c1-7-15-16-8(2)17(7)14-6-9-3-4-10(12)11(13)5-9/h3-6H,1-2H3/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLPFVKDZIMLJJ-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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